

Application Notes and Protocols for Diastereoselective Aziridination to Form N- Tosylaziridines

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Compound of Interest

Compound Name: *N*-Tosylaziridine

Cat. No.: B123454

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Introduction

The diastereoselective synthesis of **N-tosylaziridines** represents a cornerstone in modern synthetic organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. Aziridines, as strained three-membered nitrogen-containing heterocycles, are versatile intermediates that can undergo regioselective and stereoselective ring-opening reactions to afford a variety of important nitrogenous compounds, including amino alcohols, diamines, and unnatural amino acids. This document provides detailed application notes and experimental protocols for several key metal-catalyzed diastereoselective aziridination reactions.

Data Presentation

The following tables summarize the quantitative data for various diastereoselective aziridination reactions, allowing for easy comparison of different catalytic systems and substrates.

Table 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

| Entry | Alkene Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|-------|-------------------------------|-------------------------------|---------|----------|-----------|---------------------------|
| 1 | Styrene | ZrO(dipic) (HMPA) (1 mol%) | DCE | 16 | 95 | >99:1 |
| 2 | trans- β -Methylstyrene | ZrO(dipic) (HMPA) (1 mol%) | DCE | 16 | 92 | >99:1 |
| 3 | cis- β -Methylstyrene | ZrO(dipic) (HMPA) (1 mol%) | DCE | 16 | 88 | >99:1 |
| 4 | Indene | ZrO(dipic) (HMPA) (1 mol%) | DCE | 16 | 91 | >99:1 |
| 5 | 1-Octene | ZrO(dipic) (HMPA) (1 mol%) | DCE | 16 | 85 | N/A |

Table 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes

| Entry | Alkene Substrate | Catalyst | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|-------|---------------------|------------------------|------------------|---------------------------------|----------|-----------|---------------------------|
| 1 | trans-Anethole | $Rh_2(OAc)_4$ (2 mol%) | TsN ₃ | CH ₂ Cl ₂ | 12 | 85 | >95:5 |
| 2 | cis-Stilbene | $Rh_2(esp)_2$ (1 mol%) | PhI=NNs | PhCl | 4 | 98 | >98:2 |
| 3 | Cyclohexene | $Rh_2(OAc)_4$ (2 mol%) | TsN ₃ | CH ₂ Cl ₂ | 12 | 78 | N/A |
| 4 | 1-Methylcyclohexene | $Rh_2(esp)_2$ (1 mol%) | PhI=NNs | PhCl | 4 | 91 | >98:2 |

Table 3: Copper-Catalyzed Diastereoselective Aziridination of Chiral Allylic Alcohols

| Entry | Alkene Substrate | Catalyst | Ligand | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|-------|-------------------|------------------------------------|-------------|----------------|--------------------------|----------|-----------|---------------------------|
| 1 | (E)-Hex-3-en-2-ol | $\text{Cu}(\text{OTf})_2$ (5 mol%) | (S)-Ph-BOX | PhI=NTs | CH_2Cl_2 | 24 | 88 | 95:5 |
| 2 | (Z)-Hex-3-en-2-ol | $\text{Cu}(\text{OTf})_2$ (5 mol%) | (S)-Ph-BOX | PhI=NTs | CH_2Cl_2 | 24 | 85 | 92:8 |
| 3 | Cinnamyl alcohol | $\text{Cu}(\text{OTf})_2$ (5 mol%) | (R)-tBu-BOX | PhI=NTs | CH_2Cl_2 | 24 | 92 | 97:3 |

Table 4: Iron-Catalyzed Diastereoselective Aziridination of α,β -Unsaturated Ketones

| Entry | Alkene Substrate | Catalyst | Ligand | Nitrene Source | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|-------|----------------------------|-------------------------------------|---------------------------|----------------|------------------------|----------|-----------|---------------------------|
| 1 | Chalcone | $\text{Fe}(\text{OTf})_2$ (10 mol%) | Pyridine - bis(oxazoline) | PhI=NTs | CH_3CN | 12 | 82 | 90:10 |
| 2 | (E)-4-Phenylbut-3-en-2-one | $\text{Fe}(\text{OTf})_2$ (10 mol%) | Pyridine - bis(oxazoline) | PhI=NTs | CH_3CN | 12 | 78 | 88:12 |

Experimental Protocols

Protocol 1: Zirconium-Catalyzed Diastereoselective Aziridination of Alkenes with Chloramine-T

This protocol is adapted from the work of Moura-Letts and coworkers.[\[1\]](#)[\[2\]](#)

Materials:

- Alkene (1.0 mmol)
- $\text{ZrO}(\text{dipic})(\text{HMPA})$ (0.01 mmol, 1 mol%)
- Tetrabutylammonium bromide (TBAB, 0.075 mmol, 7.5 mol%)
- Chloramine-T trihydrate (1.5 mmol)
- 1,2-Dichloroethane (DCE), anhydrous (10 mL)
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Celite

Procedure:

- To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add $\text{ZrO}(\text{dipic})(\text{HMPA})$ (3.9 mg, 0.01 mmol) and tetrabutylammonium bromide (24.2 mg, 0.075 mmol).
- Add anhydrous 1,2-dichloroethane (10 mL) to the flask and stir the mixture at room temperature.
- Add Chloramine-T trihydrate (422 mg, 1.5 mmol) to the reaction mixture and stir vigorously for 5 minutes.
- Add the alkene (1.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite and silica gel, washing with dichloromethane.

- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired **N-tosylaziridine**.

Protocol 2: Rhodium-Catalyzed Diastereoselective Aziridination of Alkenes with Tosyl Azide

This protocol is a general procedure based on established rhodium-catalyzed aziridination reactions.

Materials:

- Alkene (1.0 mmol)
- Rhodium(II) acetate dimer $[\text{Rh}_2(\text{OAc})_4]$ (0.02 mmol, 2 mol%)
- Tosyl azide (1.2 mmol)
- Dichloromethane (CH_2Cl_2), anhydrous (10 mL)
- Silica gel for column chromatography

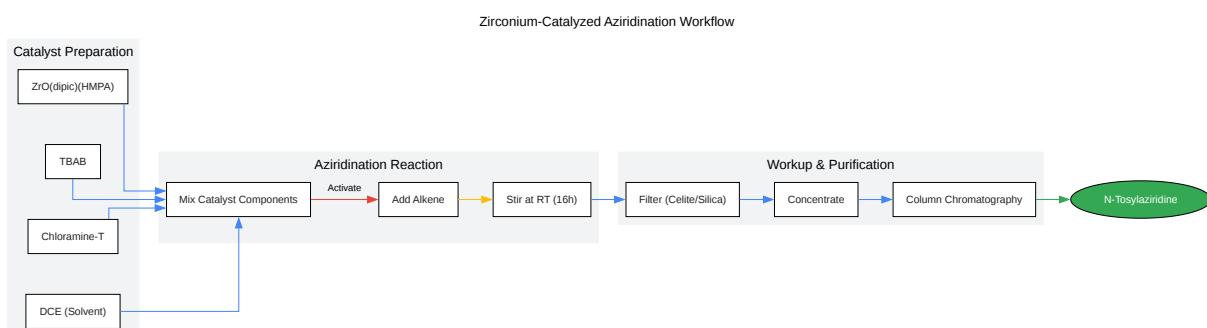
Procedure:

- To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (8.8 mg, 0.02 mmol).
- Add anhydrous dichloromethane (5 mL) and the alkene (1.0 mmol).
- In a separate vial, dissolve tosyl azide (236 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).
- Add the tosyl azide solution to the reaction mixture dropwise over a period of 1 hour at room temperature.
- Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired **N-tosylaziridine**.

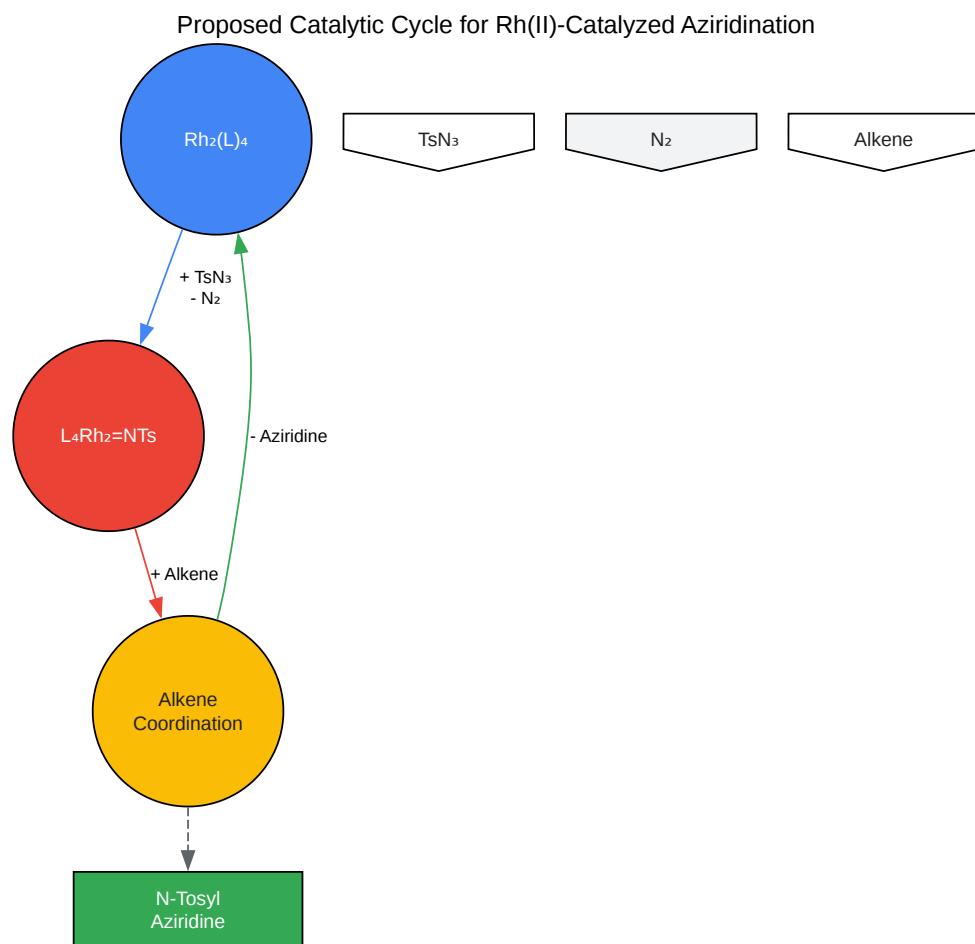
Visualizations

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the diastereoselective aziridination reactions.



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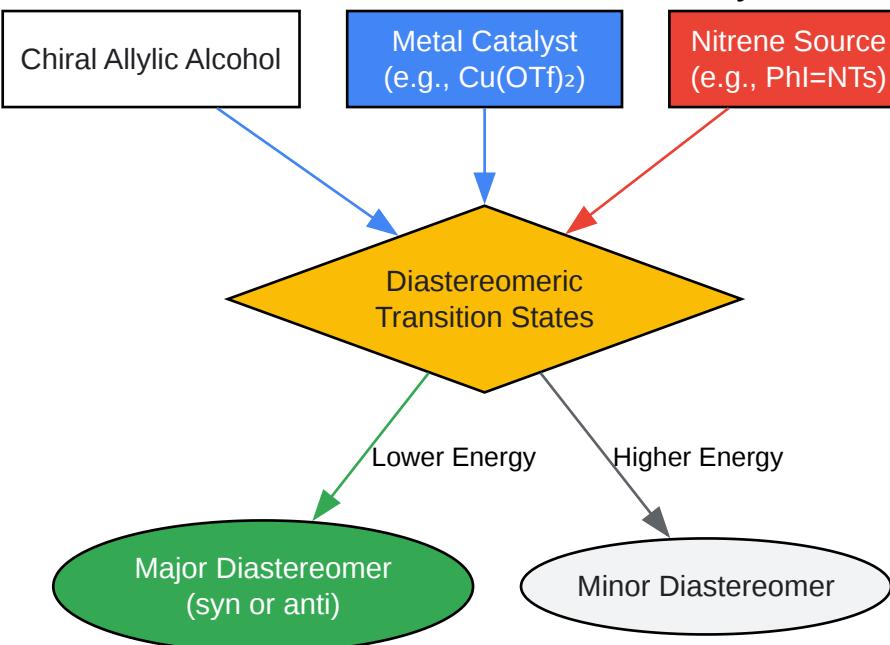
Caption: Experimental workflow for Zirconium-catalyzed aziridination.



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Caption: Proposed catalytic cycle for Rh(II)-catalyzed aziridination.

Diastereoselective Aziridination of a Chiral Allylic Alcohol



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References

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